molecular formula C8H11ClN2O2 B13557759 2-Chloro-6-(2-methoxyethoxy)-4-pyridinamine

2-Chloro-6-(2-methoxyethoxy)-4-pyridinamine

Cat. No.: B13557759
M. Wt: 202.64 g/mol
InChI Key: MZUIWDIZGXVCQQ-UHFFFAOYSA-N
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Description

2-chloro-6-(2-methoxyethoxy)pyridin-4-amine is a heterocyclic compound that belongs to the pyridine family. This compound is characterized by the presence of a chlorine atom at the 2-position, a methoxyethoxy group at the 6-position, and an amine group at the 4-position of the pyridine ring. It is used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-6-(2-methoxyethoxy)pyridin-4-amine typically involves the following steps:

    Starting Material: The synthesis begins with a pyridine derivative.

    Methoxyethoxylation: The methoxyethoxy group is introduced at the 6-position through a nucleophilic substitution reaction using methoxyethanol in the presence of a base like sodium hydride.

    Amination: The amine group is introduced at the 4-position using amination reagents such as ammonia or primary amines under suitable reaction conditions.

Industrial Production Methods

Industrial production of 2-chloro-6-(2-methoxyethoxy)pyridin-4-amine follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-chloro-6-(2-methoxyethoxy)pyridin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine atom at the 2-position can be substituted with other nucleophiles like thiols, amines, or alkoxides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution reactions.

Major Products

    Oxidation: Formation of corresponding N-oxides.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

2-chloro-6-(2-methoxyethoxy)pyridin-4-amine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-chloro-6-(2-methoxyethoxy)pyridin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-6-methoxypyridine: Lacks the methoxyethoxy group at the 6-position.

    4-amino-2-chloropyridine: Lacks the methoxyethoxy group at the 6-position.

    2-chloro-4-aminopyridine: Similar structure but without the methoxyethoxy group.

Uniqueness

2-chloro-6-(2-methoxyethoxy)pyridin-4-amine is unique due to the presence of both the methoxyethoxy group and the amine group on the pyridine ring. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C8H11ClN2O2

Molecular Weight

202.64 g/mol

IUPAC Name

2-chloro-6-(2-methoxyethoxy)pyridin-4-amine

InChI

InChI=1S/C8H11ClN2O2/c1-12-2-3-13-8-5-6(10)4-7(9)11-8/h4-5H,2-3H2,1H3,(H2,10,11)

InChI Key

MZUIWDIZGXVCQQ-UHFFFAOYSA-N

Canonical SMILES

COCCOC1=NC(=CC(=C1)N)Cl

Origin of Product

United States

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